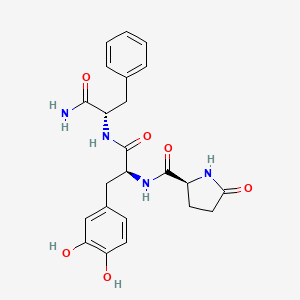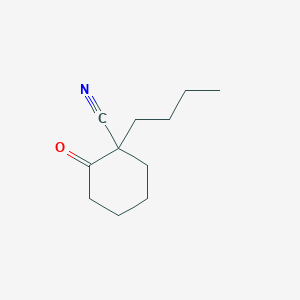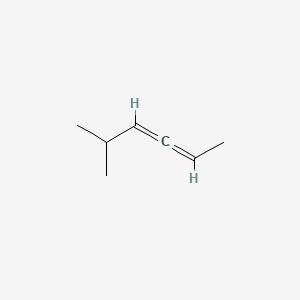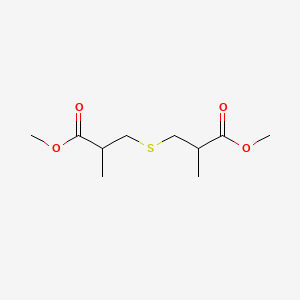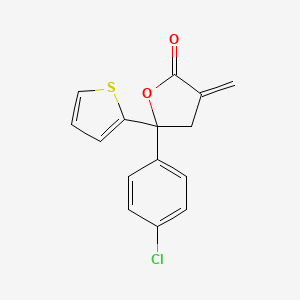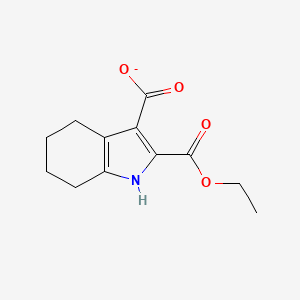
2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4,5,6,7-tetrahydroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The ethoxycarbonyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The indole ring structure allows the compound to fit into hydrophobic pockets of proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
- 2-(Ethoxycarbonyl)-1H-indole-3-carboxylate
- 2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole
Uniqueness
2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is unique due to the presence of both ethoxycarbonyl and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. The tetrahydroindole ring structure also provides a distinct three-dimensional shape that can enhance its binding interactions with molecular targets.
Propriétés
Numéro CAS |
65880-19-5 |
|---|---|
Formule moléculaire |
C12H14NO4- |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h13H,2-6H2,1H3,(H,14,15)/p-1 |
Clé InChI |
KNNRBKJEELZZCP-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)CCCC2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
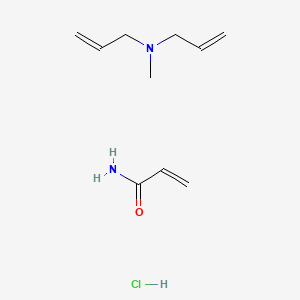
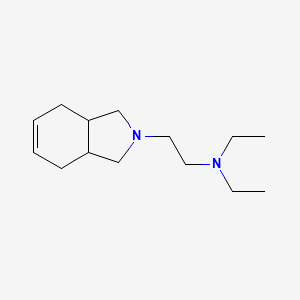

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)

